2,2,4,4-Tetramethylhexane
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Overview
Description
2,2,4,4-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, characterized by its four methyl groups attached to the second and fourth carbon atoms of the hexane chain. This compound is known for its stability and is often used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylhexane typically involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic cracking and alkylation processes. These methods involve the use of zeolite catalysts and high-temperature conditions to facilitate the conversion of hydrocarbons into the target compound .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylhexane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation using strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Substitution: Formation of halogenated derivatives such as 2,2,4,4-tetramethylhexyl chloride or bromide.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
2,2,4,4-Tetramethylhexane is utilized in various scientific research applications:
Biology: Employed in studies related to lipid metabolism and membrane fluidity.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Used as a solvent and intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylhexane is primarily related to its chemical stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the solubility and distribution of compounds in various media. Its molecular structure allows it to act as a non-polar solvent, facilitating the dissolution of hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 3-Ethyl-2,2-dimethylpentane
- 4-Isopropylheptane
- 4,4-Diethyl-3-methylheptane
Uniqueness
2,2,4,4-Tetramethylhexane is unique due to its symmetrical structure, which imparts high stability and low reactivity compared to its isomers. This makes it particularly useful as a reference compound and in applications requiring a stable, non-reactive solvent .
Properties
IUPAC Name |
2,2,4,4-tetramethylhexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-7-10(5,6)8-9(2,3)4/h7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHNHTBJHHSVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871397 |
Source
|
Record name | 2,2,4,4-Tetramethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51750-65-3 |
Source
|
Record name | 2,2,4,4-Tetramethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051750653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,4-Tetramethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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